2-Pyrimidinamine, N-ethyl-4-(4-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-6-methyl-N-(4-(1-methylethyl)-2-(methylthio)phenyl)-
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Overview
Description
- It acts as a CRF1 receptor antagonist , which means it interferes with the function of the corticotropin-releasing factor receptor 1.
- The CRF1 receptor is involved in the regulation of stress responses in the body .
CRA1000: ) is a compound with the chemical formula and a molecular weight of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of CRA1000 are not readily available in the literature.
- industrial production methods likely involve optimization of existing synthetic pathways to achieve higher yields and purity.
Chemical Reactions Analysis
- CRA1000 may undergo various types of reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
- CRA1000 has been studied in various contexts:
Anxiety and Stress: It has been investigated for its potential to alleviate ethanol withdrawal-induced anxiety in rats.
Locomotor Activity and Endocrine Responses: Chronic administration of CRA1000 affects locomotor activity and endocrine responses to stress.
Pharmacological Profile: In vitro studies have explored its pharmacological profile.
Receptor Binding and Behavioral Profiles: It exhibits receptor binding and behavioral effects related to the CRF1 receptor.
Mechanism of Action
- CRA1000’s mechanism of action involves blocking the CRF1 receptor.
- The CRF1 receptor is part of the hypothalamic-pituitary-adrenal (HPA) axis and plays a role in stress responses.
Comparison with Similar Compounds
- Unfortunately, information on similar compounds and direct comparisons with CRA1000 is limited in the available literature.
Properties
CAS No. |
226948-11-4 |
---|---|
Molecular Formula |
C28H33FN4S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methyl-N-(2-methylsulfanyl-4-propan-2-ylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H33FN4S/c1-6-33(25-11-10-22(19(2)3)18-26(25)34-5)28-30-20(4)16-27(31-28)32-14-12-21(13-15-32)23-8-7-9-24(29)17-23/h7-12,16-19H,6,13-15H2,1-5H3 |
InChI Key |
DDSMCPASYQDKFS-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(N-(2-methylthio-4-isopropylphenyl)-N-ethylamino)-4-(4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl)-6-methylpyrimidine CRA-1000 CRA1000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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